3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one
Overview
Description
3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-methylphenyl group and a 2-methyl-2-propen-1-ylthio group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The 2-methyl-2-propen-1-ylthio group can be introduced through a nucleophilic substitution reaction using 2-methyl-2-propen-1-ylthiol and a suitable leaving group on the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The 4-methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Dihydroquinazolinone
Substitution: Nitro-substituted, halogen-substituted derivatives
Scientific Research Applications
3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Evaluating its potential as a therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.
Industry: Exploring its use as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating their activity.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
- 3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
- 3-(4-nitrophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Uniqueness
3-(4-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one is unique due to the presence of the 4-methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic, steric, and hydrophobic interactions, which can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)12-23-19-20-17-7-5-4-6-16(17)18(22)21(19)15-10-8-14(3)9-11-15/h4-11H,1,12H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEVPUMJZUAVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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